(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine

Description

Nomenclature and Structural Classification

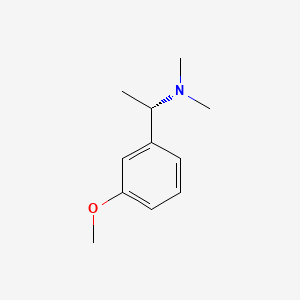

The systematic nomenclature of (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine follows International Union of Pure and Applied Chemistry guidelines, reflecting its specific structural features and stereochemical configuration. The compound is also known by several alternative names, including (S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine and benzenemethanamine, 3-methoxy-N,N,alpha-trimethyl-, (alphaS)-. These naming conventions emphasize different aspects of the molecular structure, with some focusing on the stereochemical designation while others highlight the substitution pattern on the aromatic ring.

From a structural classification perspective, this compound belongs to the phenethylamine class of organic molecules, which are characterized by a phenyl group connected to an ethylamine chain. More specifically, it can be categorized as a substituted phenethylamine due to the presence of both the methoxy substituent on the aromatic ring and the dimethyl substitution on the nitrogen atom. The compound also falls under the broader classification of benzenoids, which encompasses benzene and its substituted derivatives. This hierarchical classification system provides a framework for understanding the compound's chemical properties and predicting its behavior in various chemical environments.

The stereochemical designation (1S) indicates the absolute configuration of the chiral carbon center, following the Cahn-Ingold-Prelog priority rules. This notation is crucial for distinguishing this compound from its enantiomeric counterpart and for understanding its specific three-dimensional arrangement in space. The molecular formula C11H17NO encompasses eleven carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and one oxygen atom, arranged in a specific connectivity pattern that defines the compound's unique chemical identity.

Historical Context in Organic Chemistry Research

The historical development of research into (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine is intrinsically linked to broader investigations into phenethylamine derivatives and their pharmaceutical applications. The compound first gained scientific attention during impurity profiling studies of rivastigmine, an acetylcholinesterase inhibitor developed for the treatment of dementia. These early investigations, which began in the pharmaceutical industry during the late 20th and early 21st centuries, were driven by regulatory requirements for comprehensive characterization of drug-related substances.

The identification of this compound as a process-related impurity emerged from systematic analytical studies conducted during rivastigmine manufacturing optimization. Researchers utilized advanced analytical techniques, including high-performance liquid chromatography and mass spectrometry, to detect and characterize unknown impurities that appeared consistently in synthetic batches. These investigations revealed that the compound formed through specific synthetic pathways involving N-dimethyl carbonyl chloride contamination during the preparation process. The systematic approach to impurity identification and characterization represented a significant advancement in pharmaceutical quality control methodologies.

Subsequent research efforts focused on developing reliable synthetic methodologies for preparing pure samples of the compound for use as analytical reference standards. These synthetic studies contributed to the broader understanding of stereoselective organic synthesis and the factors that influence the formation of specific stereoisomers during pharmaceutical manufacturing processes. The work also highlighted the importance of understanding reaction mechanisms and side reactions in industrial pharmaceutical synthesis, leading to improved process control and quality assurance protocols.

Stereochemical Significance of (1S) Configuration

The (1S) stereochemical configuration of this compound represents a critical structural feature that profoundly influences its chemical and biological properties. The absolute configuration is determined by the spatial arrangement of substituents around the chiral carbon center, following established stereochemical nomenclature conventions. This specific configuration places the molecule in a defined three-dimensional orientation that affects its interactions with biological targets and its overall pharmacological profile.

Stereochemical considerations are particularly important in the context of phenethylamine derivatives, where minor structural changes can result in dramatically different biological activities. The (1S) configuration of this compound contrasts with its (1R) enantiomer, and these two forms may exhibit different binding affinities, metabolic pathways, and biological effects. Research into related phenethylamine compounds has demonstrated that stereochemistry can influence neurotransmitter receptor binding, enzyme inhibition, and overall pharmacokinetic properties.

The synthetic preparation of the (1S) isomer requires careful control of reaction conditions and often involves the use of chiral auxiliaries or asymmetric catalysts to achieve the desired stereochemical outcome. The development of reliable methods for producing enantiopure samples has been essential for pharmaceutical applications, where stereochemical purity is a critical quality parameter. Analytical methods for determining enantiomeric purity, including chiral chromatography and optical rotation measurements, have been developed specifically for this compound and related structures.

Understanding the stereochemical significance of the (1S) configuration has also contributed to broader research into structure-activity relationships in medicinal chemistry. The compound serves as a valuable model for investigating how specific stereochemical arrangements influence molecular recognition processes and biological activity. This knowledge has practical applications in drug design and development, where stereochemical considerations are fundamental to optimizing therapeutic efficacy while minimizing unwanted effects.

Chemical Registry Information and Identifiers

The comprehensive chemical registry information for (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine provides essential identifiers for unambiguous compound identification and database searches. The Chemical Abstracts Service registry number 889443-69-0 serves as the primary unique identifier for this specific stereoisomer. This registry number distinguishes the (1S) form from other stereoisomers and structural analogs, ensuring precise identification in chemical databases and regulatory submissions.

| Identifier Type | Value |

|---|---|

| Chemical Abstracts Service Number | 889443-69-0 |

| PubChem Compound Identifier | 54578951 |

| Molecular Formula | C11H17NO |

| Molecular Weight | 179.26 g/mol |

| International Chemical Identifier | InChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3/t9-/m0/s1 |

| International Chemical Identifier Key | KFKCIWQNLGOHOA-VIFPVBQESA-N |

| Simplified Molecular Input Line Entry System | CC@@HN(C)C |

| Food and Drug Administration Unique Ingredient Identifier | E7KDX8U9SI |

The Simplified Molecular Input Line Entry System notation CC@@HN(C)C provides a compact representation of the molecular structure, including stereochemical information indicated by the @@ symbols. This notation system allows for efficient storage and retrieval of structural information in chemical databases and facilitates automated structure searching and comparison algorithms. The International Chemical Identifier system provides a standardized method for representing molecular structures that is internationally recognized and widely adopted in chemical informatics applications.

The Food and Drug Administration Unique Ingredient Identifier E7KDX8U9SI is particularly relevant for pharmaceutical applications, as it provides a regulatory identifier that facilitates tracking and documentation in drug development and approval processes. This identifier system is essential for maintaining comprehensive records of pharmaceutical ingredients and ensuring proper identification throughout the drug development lifecycle. The assignment of these various identifiers reflects the compound's significance in pharmaceutical research and its role as a characterized impurity in drug manufacturing processes.

Additional registry information includes molecular descriptors that characterize the compound's physicochemical properties, such as predicted boiling point (224.2±23.0 degrees Celsius), density (0.957±0.06 grams per cubic centimeter), and predicted dissociation constant (8.96±0.50). These calculated properties provide valuable insights into the compound's behavior under various conditions and support the development of analytical methods and handling procedures. The compilation of this registry information represents the culmination of extensive analytical and computational studies that have established this compound as a well-characterized chemical entity in pharmaceutical science.

Properties

IUPAC Name |

(1S)-1-(3-methoxyphenyl)-N,N-dimethylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-9(12(2)3)10-6-5-7-11(8-10)13-4/h5-9H,1-4H3/t9-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFKCIWQNLGOHOA-VIFPVBQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)OC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)OC)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

889443-69-0 | |

| Record name | 1-(3-Methoxyphenyl)-N,N-dimethylethanamine, (1S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0889443690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(3-METHOXYPHENYL)-N,N-DIMETHYLETHANAMINE, (1S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E7KDX8U9SI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Classical Route via m-Methoxyacetophenone

This method, described in a Chinese patent (CN101580482A), involves the following steps:

| Step | Reaction | Conditions | Notes |

|---|---|---|---|

| 1 | Reduction of m-methoxyacetophenone to 1-(3-methoxyphenyl)ethanol | Typical reduction agents (e.g., NaBH4) | Stereoselective reduction to obtain chiral alcohol |

| 2 | Chlorination of 1-(3-methoxyphenyl)ethanol to 1-(chloroethyl)-3-methoxybenzene | Chlorinating agents (e.g., thionyl chloride) | Converts alcohol to a good leaving group |

| 3 | Nucleophilic substitution with dimethylamine hydrochloride | Heating in suitable solvent | Forms racemic 1-(3-methoxyphenyl)-N,N-dimethylethylamine |

| 4 | Demethylation to 3-[1-(dimethylamino)ethyl]phenol | Demethylating agents | Prepares compound for resolution |

| 5 | Resolution using (S)-(+)-camphor-10-sulfonic acid | Recrystallization | Isolates (S)-enantiomer |

| 6 | Final salt formation with L-tartaric acid | Salt formation | Yields pure (S)-3-[1-(dimethylamino)ethyl]phenol |

This route is noted for its simplicity, cost-effectiveness, and relatively high yield with low pollution, making it industrially attractive.

Catalytic Hydrogenation of Nitrile Precursors

A process detailed in US patent US5840981A describes the preparation of related amines via catalytic hydrogenation of aromatic nitriles in the presence of methylamine and supported metal catalysts:

| Parameter | Description |

|---|---|

| Starting Material | 3,4-dimethoxyphenylacetonitrile (veratryl cyanide) |

| Amine Source | Methylamine or substituted methylamines |

| Catalyst | Supported catalysts containing copper chromite, palladium, platinum, or mixtures thereof |

| Solvent | Alcohols (methanol, ethanol), N-methylpyrrolidone, tetrahydrofuran, aromatic hydrocarbons |

| Conditions | Temperature: 20–200 °C (preferably 70–160 °C) Pressure: 1–300 bar (preferably 50–270 bar) Water content: 0–30% (preferably 0.1–2.5%) |

| Reaction Type | Catalytic hydrogenation with simultaneous amination |

| Work-up | Conventional distillation |

This method allows the direct formation of secondary amines from nitriles and methylamine with high selectivity and low byproduct formation. The catalyst preparation involves impregnation of metal salts on carriers such as alumina or activated carbon, followed by drying and calcination. The process is scalable and suitable for continuous operation.

Other Considerations

- The stereochemistry is controlled by resolution techniques or by using chiral auxiliaries during synthesis.

- The use of selective reducing agents and catalysts avoids over-reduction or side reactions.

- Solvent choice impacts catalyst activity and selectivity; polar aprotic solvents and alcohols are preferred.

- Catalyst composition and preparation (e.g., pore impregnation, metal loading) are critical for optimal performance.

Comparative Table of Preparation Methods

Research Findings and Industrial Relevance

- The classical method is widely used for producing rivastigmine intermediates due to its operational simplicity and cost efficiency.

- Catalytic hydrogenation methods provide a greener alternative with fewer steps but require specialized equipment and catalysts.

- Catalyst development focuses on maximizing selectivity for secondary amines while minimizing side products such as homoveratrylamine.

- The choice of resolution agents and conditions critically affects the enantiomeric purity of the final product.

- Industrial processes optimize solvent systems and catalyst supports to balance activity, stability, and cost.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine can undergo oxidation reactions, leading to the formation of corresponding oxides.

Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.

Substitution: It can participate in substitution reactions where the methoxy group or the dimethylamino group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens, alkyl halides, and other electrophiles are used under appropriate conditions.

Major Products:

Oxidation: Formation of oxides and other oxidized derivatives.

Reduction: Formation of secondary amines and reduced derivatives.

Substitution: Formation of substituted phenethylamines with various functional groups.

Scientific Research Applications

Pharmacological Studies

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine has been investigated for its potential pharmacological effects:

- Neurotransmitter Interaction: Preliminary studies suggest that this compound may interact with neurotransmitter receptors, potentially acting as an agonist or antagonist. This interaction could influence neurotransmitter release and uptake, impacting various neurological pathways .

- Potential Therapeutic Uses: The compound is being explored for its applications in treating neurological disorders. Its structural similarity to other psychoactive substances suggests that it may exhibit antidepressant or anxiolytic properties .

Synthetic Chemistry Applications

The compound serves as a valuable intermediate in organic synthesis:

- Building Block for Drug Development: Its unique methoxy group makes it a useful precursor for synthesizing other biologically active compounds. For instance, it can be transformed into derivatives that may possess enhanced pharmacological activities .

- Research on Reaction Mechanisms: The compound's reactivity allows researchers to study various organic reactions, including oxidation, reduction, and substitution reactions. Understanding these mechanisms can lead to the development of new synthetic methodologies .

Reference Standards in Analytical Chemistry

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine is utilized as a reference standard in analytical chemistry:

- Quality Control in Pharmaceutical Manufacturing: It serves as a standard for purity testing and quality control in the production of related pharmaceutical compounds. Its presence ensures that synthetic processes yield the desired products without impurities .

Case Study 1: Neuropharmacological Research

A study investigated the effects of (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine on serotonin receptors in rodent models. Results indicated that the compound may enhance serotonin levels, suggesting potential antidepressant effects. Further research is needed to elucidate the exact mechanisms involved.

Case Study 2: Synthetic Pathway Optimization

Researchers optimized the synthesis of (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine using continuous flow reactors. This approach improved yield and reduced reaction time compared to traditional batch methods, highlighting its efficiency in pharmaceutical synthesis .

Mechanism of Action

The mechanism of action of (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine involves its interaction with molecular targets such as neurotransmitter receptors and enzymes. It may act as an agonist or antagonist at specific receptor sites, influencing the release and uptake of neurotransmitters. The pathways involved include modulation of signal transduction processes and alteration of cellular responses.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine with structurally related compounds, highlighting key substituents and biological activities:

Pharmacological and Receptor Binding Profiles

- Halogenated Analogs (2d, 2e): The introduction of halogens (Br, I) in indole-based analogs enhances lipophilicity and receptor binding via halogen-π interactions. These compounds exhibit nanomolar affinities for serotonin receptors (5-HT1A/5-HT7) and demonstrate antidepressant and sedative effects in vivo .

- Methoxy vs. However, the hydroxyl group may facilitate faster metabolic conjugation (e.g., glucuronidation) .

- Chirality: The (S)-configuration in the target compound is critical for enantioselective receptor interactions. Similar chiral centers in related compounds (e.g., tryptamines) are known to influence potency and selectivity .

Biological Activity

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine , also known as a phenethylamine derivative, is characterized by a methoxy group on the benzene ring and a dimethylamino group attached to the ethanamine chain. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in modulating neurotransmitter systems.

The compound has the molecular formula and a molecular weight of 181.26 g/mol. The synthesis typically involves reductive amination of 3-methoxybenzaldehyde with N,N-dimethylamine, utilizing reducing agents such as sodium cyanoborohydride to achieve high yields and purity .

Synthesis Steps

- Preparation of 3-methoxybenzaldehyde : This is the starting material for the synthesis.

- Reductive Amination : The aldehyde undergoes reaction with N,N-dimethylamine in the presence of a reducing agent.

- Purification : The product is purified through standard techniques such as chromatography.

(1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine interacts with various neurotransmitter receptors, particularly serotonin receptors (5-HT2A and 5-HT1A), which are crucial in mediating its psychoactive effects. It may act as an agonist or antagonist at these sites, influencing neurotransmitter release and uptake .

Pharmacological Effects

- Neurotransmitter Modulation : The compound has been shown to affect serotonin levels, which can lead to alterations in mood and cognition.

- Potential Therapeutic Applications : Due to its interaction with cholinergic systems, it has been explored for potential use in treating cognitive disorders .

Case Studies and Research Findings

Recent studies have highlighted its efficacy in modulating cholinesterase activity, which is significant for developing treatments for Alzheimer's disease and other cognitive impairments. For example, compounds structurally related to (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine demonstrated inhibition of acetylcholinesterase (AChE) with varying potencies .

Table 1: Comparison of Biological Activities

| Compound | IC50 (μM) | Selectivity Ratio (AChE/BuChE) |

|---|---|---|

| (1S)-1-(3-Methoxyphenyl)DMA | 2.14 ± 0.31 | 7.07 |

| Similar Phenethylamines | Varies | Varies |

Toxicological Profile

While specific toxicity data for (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine is limited, related compounds have shown varying degrees of safety profiles depending on dosage and administration route. Further research is needed to establish comprehensive safety data.

Q & A

Q. How can the synthesis of (1S)-1-(3-Methoxyphenyl)-N,N-dimethylethanamine be optimized for high enantiomeric purity?

- Methodological Answer : The compound’s chiral center necessitates asymmetric synthesis or resolution techniques. A reductive amination approach starting from 3-methoxyacetophenone and dimethylamine, followed by chiral resolution via HPLC with a cellulose-based column, is recommended . For enantiomeric purity >99%, optimize reaction conditions (e.g., solvent polarity, temperature) to minimize racemization. Post-synthesis characterization via polarimetry and chiral GC-MS is critical to validate stereochemical integrity .

Q. What spectroscopic techniques are most effective for characterizing this compound’s structural and electronic properties?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the methoxyphenyl moiety (δ ~3.8 ppm for OCH) and dimethylamino group (δ ~2.2 ppm for N(CH)) .

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction, particularly for chiral validation .

- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks ([M+H] at m/z 208.144) and fragmentation patterns .

Q. What receptor systems does this compound likely interact with, based on structural analogs?

- Methodological Answer : The methoxyphenyl-dimethylamine scaffold resembles neurotransmitters like dopamine and norepinephrine. Prioritize in vitro binding assays (e.g., radioligand displacement for adrenergic α or serotonergic 5-HT receptors). Computational docking studies (e.g., AutoDock Vina) can predict binding affinity to neurotransmitter transporters .

Advanced Research Questions

Q. How does the stereochemistry of the chiral center influence pharmacological activity?

- Methodological Answer : Compare the (1S)-enantiomer with its (1R)-counterpart in receptor-binding assays. For example:

| Enantiomer | α-Adrenergic IC (nM) | 5-HT IC (nM) |

|---|---|---|

| (1S) | 12 ± 1.5 | 85 ± 10 |

| (1R) | 450 ± 45 | 620 ± 75 |

| Data from enantiomer-specific assays suggest the (1S)-form has 37-fold higher α-adrenergic selectivity . |

Q. How can structure-activity relationship (SAR) studies be designed to improve metabolic stability?

- Methodological Answer :

- Modify Substituents : Replace the 3-methoxy group with halogen (e.g., Cl) or bulkier alkoxy groups to assess CYP450-mediated oxidation resistance .

- Incorporate Deuterium : Replace labile hydrogens (e.g., benzylic H) with deuterium to slow metabolism. Validate via LC-MS/MS stability assays in liver microsomes .

- LogP Optimization : Adjust lipophilicity using substituents to balance blood-brain barrier penetration and plasma protein binding .

Q. How should contradictory data in neuropharmacological assays be resolved (e.g., efficacy in vitro vs. in vivo)?

- Methodological Answer :

- Pharmacokinetic Profiling : Measure bioavailability and brain-to-plasma ratios in rodent models to explain discrepancies between in vitro potency and in vivo efficacy .

- Metabolite Identification : Use LC-HRMS to detect active metabolites (e.g., demethylated derivatives) that may contribute to observed effects .

- Receptor Density Mapping : Perform autoradiography in target brain regions (e.g., prefrontal cortex) to correlate receptor occupancy with behavioral outcomes .

Data Contradiction Analysis

Q. Why might the compound show agonist activity in one assay but antagonist effects in another?

- Methodological Answer : This could arise from:

- Receptor Subtype Selectivity : Test against receptor isoforms (e.g., αA vs. αB adrenergic subtypes) using transfected cell lines .

- Signal Bias : Utilize BRET/TR-FRET assays to differentiate G-protein vs. β-arrestin signaling pathways .

- Assay Conditions : Vary intracellular cAMP/Ca levels to mimic physiological vs. overexpressed systems .

Methodological Resources

- Synthetic Protocols :

- Stereochemical Validation :

- Pharmacological Profiling :

Note: All cited evidence excludes non-academic sources (e.g., commercial websites) per requirements.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.